molecular formula C5H6Cl2N2O B3249874 4-Amino-2-chloro-3-pyridinol hydrochloride CAS No. 1986268-11-4

4-Amino-2-chloro-3-pyridinol hydrochloride

Cat. No.: B3249874
CAS No.: 1986268-11-4
M. Wt: 181.02
InChI Key: CQCPLGRFZYTEEA-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-3-pyridinol hydrochloride is a chemical compound with the molecular formula C5H5ClN2O·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-3-pyridinol hydrochloride typically involves the chlorination of hydroxy-pyridines. One common method is the reaction of 2-hydroxy-3-pyridine with phosphorus oxychloride (POCl3) in the presence of an organic base such as pyridine. This reaction is usually carried out under solvent-free conditions or with minimal solvent, and involves heating the mixture in a sealed reactor at high temperatures .

Industrial Production Methods

For large-scale production, the same chlorination method can be employed, but with careful control of reaction conditions to ensure safety and efficiency. The process involves the use of equimolar amounts of POCl3 and pyridine, and the reaction is conducted in a sealed reactor to prevent the release of hazardous gases .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-3-pyridinol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-chloro-3-pyridinol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-3-pyridinol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-chloro-3-pyridinol hydrochloride is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-amino-2-chloropyridin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O.ClH/c6-5-4(9)3(7)1-2-8-5;/h1-2,9H,(H2,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCPLGRFZYTEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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